

Application Notes and Protocols for QuEChERS Sample Preparation in Fluxapyroxad Extraction

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive set of protocols for the extraction of the fungicide **fluxapyroxad** from various matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique. The methodologies outlined herein are compiled from validated analytical studies, ensuring reliability and reproducibility for high-throughput laboratory settings. Quantitative data, including Limits of Detection (LOD), Limits of Quantification (LOQ), and recovery rates in diverse food matrices, are presented in tabular format for straightforward comparison. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the procedure.

Introduction

Fluxapyroxad is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide widely used in agriculture to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[1] Accurate determination of its residue levels in food commodities is crucial for ensuring food safety and regulatory compliance. The QuEChERS method has emerged as a preferred sample preparation technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[2][3] This application note details an optimized QuEChERS protocol specifically for the extraction of **fluxapyroxad**, followed by analysis using techniques



such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]

Data Presentation

The following tables summarize the quantitative performance of the described QuEChERS method for **fluxapyroxad** and its metabolites in various agricultural matrices.[4]

Table 1: Method Detection and Quantification Limits

Analyte	Limit of Detection (LOD) (μg/kg)	Limit of Quantification (LOQ) (µg/kg)
Fluxapyroxad	< 0.14	< 0.47
Metabolite M700F002	< 0.14	< 0.47
Metabolite M700F008	< 0.14	< 0.47
Metabolite M700F048	< 0.14	< 0.47

Table 2: Recovery of **Fluxapyroxad** and its Metabolites in Spiked Matrices (n=5)



Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Cucumber	0.01	74.9 - 110.5	≤ 15.5
0.05	74.9 - 110.5	≤ 15.5	_
0.1	74.9 - 110.5	≤ 15.5	
Tomato	0.01	74.9 - 110.5	≤ 15.5
0.05	74.9 - 110.5	≤ 15.5	_
0.1	74.9 - 110.5	≤ 15.5	
Pepper	0.01	74.9 - 110.5	≤ 15.5
0.05	74.9 - 110.5	≤ 15.5	
0.1	74.9 - 110.5	≤ 15.5	_
Grape	0.01	74.9 - 110.5	_ ≤ 15.5
0.05	74.9 - 110.5	≤ 15.5	
0.1	74.9 - 110.5	≤ 15.5	_
Apple	0.01	74.9 - 110.5	_ ≤ 15.5
0.05	74.9 - 110.5	≤ 15.5	
0.1	74.9 - 110.5	≤ 15.5	_
Wheat	0.01	74.9 - 110.5	≤ 15.5
0.05	74.9 - 110.5	≤ 15.5	
0.1	74.9 - 110.5	≤ 15.5	_
Rice	0.01	74.9 - 110.5	_ ≤ 15.5
0.05	74.9 - 110.5	≤ 15.5	
0.1	74.9 - 110.5	≤ 15.5	_



Experimental Protocols

This section provides a detailed, step-by-step methodology for the extraction of **fluxapyroxad** from food matrices based on a validated and optimized QuEChERS protocol.[4]

Materials and Reagents

- Solvents: Acetonitrile (ACN, HPLC or pesticide residue grade), Formic acid (FA, ~98%)
- Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)
- d-SPE Sorbent: Octadecylsilane (C18)
- Equipment: High-speed blender/homogenizer, 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, Vortex mixer, Centrifuge, Micropipettes, Analytical balance.

Protocol Steps

- 1. Sample Homogenization:
- Weigh a representative portion of the laboratory sample.
- Chop or blend the sample until a homogeneous puree is obtained. For dry samples like cereals, it may be necessary to mill the sample into a fine powder.[5]
- 2. Extraction:
- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- For dry samples, add an appropriate amount of deionized water to achieve a high water content before proceeding.[5]
- Add 10 mL of acetonitrile containing 0.2% formic acid (v/v).
- Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing of the sample and solvent.
- 3. Partitioning:
- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the centrifuge tube.
- Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation between the aqueous and organic layers.[6]

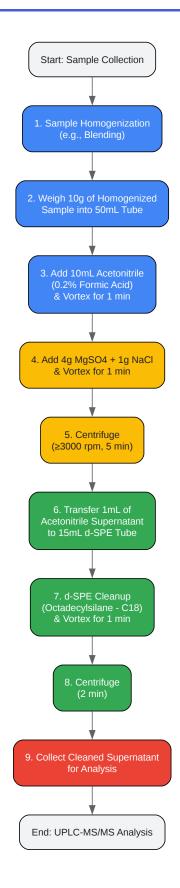


- Centrifuge the tube at ≥3000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile layer (supernatant) from the solid and aqueous phases.
- 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbent. For this specific application for **fluxapyroxad**, octadecylsilane (C18) is the recommended sorbent.[4] The amount of C18 can be optimized based on the matrix, but a common starting point is 50 mg.
- Cap the tube and shake vigorously for 30 seconds to 1 minute.
- Centrifuge for 2 minutes at a high speed to pellet the d-SPE sorbent.
- 5. Final Extract Preparation:
- Carefully transfer the cleaned supernatant into a vial for analysis.
- The extract is now ready for injection into an analytical instrument, such as a UPLC-MS/MS system, for the quantification of fluxapyroxad.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the QuEChERS protocol for **fluxapyroxad** extraction.





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Caption: QuEChERS workflow for **fluxapyroxad** extraction.



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